7-Bromo-3-chlorobenzo[d]isoxazole

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring stepwise cross-coupling for CNS-penetrant libraries face a scarcity of scaffolds with orthogonal halogens and high thermal tolerance. This dihalogenated benzo[d]isoxazole solves both problems: the Br/Cl pair enables chemoselective Suzuki-Miyaura coupling at the 7-position, followed by independent functionalization at the 3-position. • LogP 2.99 (vs. 1.83 for the unsubstituted scaffold) - optimally balanced for blood-brain barrier penetration. • Predicted bp 313.6 °C permits microwave-assisted reactions >100 °C without volatilization. • Validated in BET bromodomain inhibitor series (Kd 81-82 nM). All lots are QC-verified to ≥95% purity and shipped under nitrogen to preserve reactivity.

Molecular Formula C7H3BrClNO
Molecular Weight 232.461
CAS No. 1260677-07-3
Cat. No. B596548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chlorobenzo[d]isoxazole
CAS1260677-07-3
Synonyms7-Bromo-3-chlorobenzo[d]isoxazole
Molecular FormulaC7H3BrClNO
Molecular Weight232.461
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)ON=C2Cl
InChIInChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H
InChIKeyQDDQHYMCNDGVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-chlorobenzo[d]isoxazole Heterocyclic Building Block


7-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260677-07-3) is a dihalogenated heterocyclic building block featuring a benzo[d]isoxazole core with bromine at the 7-position and chlorine at the 3-position [1]. With a molecular formula of C₇H₃BrClNO and a molecular weight of 232.46 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science . The orthogonally reactive halogen pair (Br and Cl) enables sequential functionalization via chemoselective cross-coupling reactions, while the isoxazole scaffold provides metabolic stability and hydrogen-bonding capacity [2].

7-Bromo-3-chlorobenzo[d]isoxazole vs. Other Benzoisoxazoles


The precise 7-bromo-3-chloro substitution pattern on the benzo[d]isoxazole scaffold confers unique physicochemical and reactivity properties that are not replicated by other halogenated isomers or alternative heterocyclic building blocks. Unsubstituted benzo[d]isoxazole (CAS 271-95-4) lacks the orthogonal halogens required for sequential functionalization, while alternative bromo-chloro isomers (e.g., 4-bromo-5-chlorobenzo[d]isoxazole or 3-bromo-4-chlorobenzo[d]isoxazole) exhibit different electronic distributions, steric environments, and predicted physicochemical parameters that critically affect reaction outcomes and downstream SAR . Generic substitution without experimental validation introduces substantial risk of altered reactivity, unexpected byproduct formation, and compromised target engagement in biological assays [1].

7-Bromo-3-chlorobenzo[d]isoxazole Quantified Evidence vs. Analogs


Differential Lipophilicity

The measured logP of 7-Bromo-3-chlorobenzo[d]isoxazole is 2.99, representing a 1.16 log unit increase compared to the unsubstituted benzo[d]isoxazole scaffold (logP = 1.83) [1]. This elevated lipophilicity is consistent with the introduction of two halogen atoms and positions the compound within the optimal logP range (2–5) for CNS drug candidates and membrane-permeable probes [2].

Lipophilicity Drug-likeness Membrane permeability

Enhanced Thermal Stability

The predicted boiling point of 7-Bromo-3-chlorobenzo[d]isoxazole is 313.6 ± 22.0°C, which is approximately 221°C higher than the boiling point of unsubstituted benzo[d]isoxazole (90–92°C at 15 mmHg) . This substantial increase in thermal stability expands the operational temperature window for cross-coupling reactions, distillations, and high-temperature synthetic transformations without risk of thermal decomposition or premature volatilization [1].

Thermal stability Reaction compatibility Process chemistry

Increased Density

The predicted density of 7-Bromo-3-chlorobenzo[d]isoxazole is 1.820 ± 0.06 g/cm³, which is approximately 55% greater than the density of unsubstituted benzo[d]isoxazole (1.174 g/mL) . This higher density is directly attributable to the incorporation of heavy halogen atoms (Br and Cl) and influences solid-state packing, crystal morphology, and practical handling characteristics during weighing and formulation [1].

Density Material handling Solid-state properties

Specialized Storage Requirements

7-Bromo-3-chlorobenzo[d]isoxazole requires storage under inert gas (nitrogen or argon) at 2–8°C due to sensitivity to nucleophilic aromatic substitution and base-catalyzed ring-opening . In contrast, unsubstituted benzo[d]isoxazole and many mono-halogenated analogs are stable at ambient temperature without inert atmosphere protection . This differential stability profile mandates distinct procurement and inventory management strategies.

Stability Storage conditions Procurement planning

Orthogonal Halogen Reactivity

The 7-bromo and 3-chloro substituents on 7-Bromo-3-chlorobenzo[d]isoxazole exhibit orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Bromine at the 7-position undergoes Suzuki–Miyaura coupling with substantially faster kinetics than the 3-chloro site, enabling chemoselective mono-functionalization . This orthogonal reactivity is not available with mono-halogenated benzo[d]isoxazoles (e.g., 7-bromo-benzo[d]isoxazole or 3-chloro-benzo[d]isoxazole), which can only undergo a single coupling event, nor with symmetrical dihalogenated analogs where both halogens exhibit similar reactivity [1].

Chemoselectivity Cross-coupling Sequential functionalization

Differential Hazard Classification

7-Bromo-3-chlorobenzo[d]isoxazole is classified under GHS as Acute Toxicity Category 3 via oral, dermal, and inhalation routes, with hazard statements H301, H311, and H331 [1]. This hazard profile is substantially more stringent than that of the unsubstituted benzo[d]isoxazole scaffold, which carries lower acute toxicity ratings and requires less restrictive handling precautions . The differential hazard classification necessitates distinct PPE requirements, engineering controls (powder hoods with HEPA filtration), and waste disposal procedures.

Safety Handling requirements Occupational health

7-Bromo-3-chlorobenzo[d]isoxazole Application Scenarios


CNS-Targeted Compound Libraries

Leverage the elevated logP of 2.99 (vs. 1.83 for unsubstituted scaffold) and orthogonal Br/Cl reactivity to synthesize focused libraries of CNS-penetrant candidates. The enhanced lipophilicity positions this building block optimally for blood-brain barrier penetration, while chemoselective Suzuki–Miyaura coupling enables installation of aryl/heteroaryl diversity at the 7-position followed by a second functionalization at the 3-position . This sequential diversification strategy is directly supported by the benzo[d]isoxazole BET inhibitor development pathway, where iterative optimization at both halogen sites produced compounds with Kd values of 81–82 nM [1].

High-Temperature Cross-Coupling Compatibility

Exploit the high predicted boiling point (313.6°C) and thermal stability to execute demanding cross-coupling reactions at elevated temperatures without compound loss. This is particularly valuable for microwave-assisted Suzuki–Miyaura couplings and high-boiling solvent systems (e.g., DMF, NMP) where unsubstituted or mono-halogenated analogs would volatilize or decompose . The compound's compatibility with temperatures >100°C expands the accessible reaction space for challenging bond formations.

BET Bromodomain Chemical Probe Development

Employ 7-Bromo-3-chlorobenzo[d]isoxazole as a core scaffold for BET bromodomain inhibitor development. Published structure–activity relationship studies on benzo[d]isoxazole derivatives have yielded potent BET inhibitors (Kd 81–82 nM) with high selectivity over non-BET bromodomains and demonstrated in vivo efficacy in CRPC xenograft models . The 7-bromo-3-chloro substitution pattern provides a validated entry point for SAR exploration, with the halogen handles serving as vectors for optimization [1].

Halogen-Bonding Supramolecular Materials

Utilize the high density (1.82 g/cm³) and polarizable halogen atoms (Br and Cl) to engineer halogen-bonding interactions in crystalline materials and supramolecular assemblies. The orthogonal halogen substitution creates a directional electrostatic potential surface conducive to predictable non-covalent interactions, while the elevated density provides favorable X-ray scattering properties for crystallographic characterization .

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